tert-butyl N-(2-hydroxycyclopentyl)carbamate
Overview
Description
tert-Butyl N-(2-hydroxycyclopentyl)carbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxycyclopentanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-hydroxycyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
tert-Butyl N-(2-hydroxycyclopentyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-hydroxypropyl)carbamate
Uniqueness: tert-Butyl N-(2-hydroxycyclopentyl)carbamate is unique due to its cyclopentyl ring structure, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions with biological targets .
Biological Activity
tert-butyl N-(2-hydroxycyclopentyl)carbamate is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
Chemical Formula : C10H17NO3
Molecular Weight : 199.25 g/mol
The compound features a tert-butyl group, a carbamate functional group, and a cyclopentyl ring with a hydroxyl substitution. These structural components contribute to its unique reactivity and biological interactions.
Research indicates that this compound interacts with specific molecular targets, particularly enzymes. The mechanism of action involves:
- Enzyme Inhibition : The carbamate group may inhibit enzyme activity by forming covalent bonds at active sites, similar to other carbamate-based inhibitors used in medicinal chemistry.
- Hydrogen Bonding : The hydroxy group can engage in hydrogen bonding with enzyme active sites, modulating their activity and influencing various biochemical pathways .
3.1 Cellular Effects
The compound has been shown to influence cell function by modulating:
- Cell Signaling Pathways : It can affect the activity of key signaling molecules, leading to changes in downstream signaling cascades.
- Gene Expression : It may upregulate or downregulate specific genes involved in critical cellular functions.
3.2 Pharmacological Activities
Studies have demonstrated various pharmacological effects:
- Anti-inflammatory Activity : Compounds related to this compound have shown promising anti-inflammatory activity in animal models, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
- Neuroprotective Effects : Similar compounds exhibit moderate protective effects against neurotoxicity induced by amyloid beta peptide (Aβ), suggesting potential applications in neurodegenerative diseases .
Case Study 1: Anti-inflammatory Activity
In a study involving carrageenan-induced rat paw edema, several derivatives of tert-butyl carbamates exhibited significant anti-inflammatory properties within 9 to 12 hours post-administration. The results indicated that certain derivatives could serve as effective alternatives to conventional anti-inflammatory medications .
Case Study 2: Neuroprotection
Research on related compounds has shown that they can inhibit Aβ aggregation and protect astrocytes from Aβ-induced toxicity. Although the effects were not statistically significant compared to established treatments like galantamine, they highlight the potential for these compounds in treating Alzheimer's disease .
5. Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
Cis-tert-butyl((2-hydroxycyclopentyl)methyl)carbamate | Similar carbamate structure | Different stereochemistry | Varied biological activity due to stereoisomerism |
tert-butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate | Similar functional groups | Distinct pharmacological properties | Potential enzyme modulation |
tert-butyl N-{[(1S,2S)-2-hydroxycyclopentyl]methyl}carbamate | Variation in stereochemistry | Investigated for different therapeutic potentials | Unique interactions affecting biological pathways |
6. Conclusion
This compound exhibits significant biological activity through its interactions with enzymes and cellular processes. Its potential applications range from anti-inflammatory treatments to neuroprotective strategies against degenerative diseases. Continued research into this compound and its derivatives is essential for fully understanding their therapeutic potential and optimizing their efficacy in clinical settings.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxycyclopentyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333251 | |
Record name | tert-butyl N-(2-hydroxycyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155837-16-4, 155837-14-2 | |
Record name | tert-butyl N-(2-hydroxycyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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